(3-Aminophenyl)phosphonic acid
Overview
Description
(3-Aminophenyl)phosphonic acid is an organic compound with the chemical formula C6H8NO3P. It consists of a benzene ring substituted with an amino group at the third position and a phosphonic acid group. This compound is a white crystalline solid that is stable at room temperature .
Mechanism of Action
Target of Action
(3-Aminophenyl)phosphonic acid, also known as aminoalkylphosphonous acid, is a biologically active analogue of carboxylic amino acids . It is primarily investigated for its potential to inhibit metabolic enzymes . .
Mode of Action
It is suggested that these compounds mimic the phosphates and carboxylic acids of biological molecules, potentially inhibiting metabolic enzymes . The exact interaction with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
They are known to affect various biochemical pathways, particularly those involving metalloproteases .
Pharmacokinetics
The compound’s molecular weight is 17311 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
It is known that phosphonic acid analogues can inhibit metabolic enzymes , which could potentially lead to various cellular effects.
Action Environment
Preliminary results suggest that the ph of the aqueous medium in which the polymerization of this compound takes place can affect the properties of the final solid products .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Aminophenyl)phosphonic acid can be synthesized through various methods. One common method involves the oxidative chemical polymerization of 3-aminophenyl phosphonic acid in the presence of p-phenylenediamine. The reaction is carried out in different aqueous media, such as deionized water, 1M aqueous hydrochloric acid solution, or pH 3 buffer solution. The oxidant used is ammonium peroxydisulfate .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar oxidative polymerization techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The synthesized compound is then purified through processes such as dialysis and characterized using various analytical techniques .
Chemical Reactions Analysis
Types of Reactions: (3-Aminophenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and phosphonic acid groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and organometallic compounds are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce different phosphonic acid derivatives, while substitution reactions can yield various substituted phenyl phosphonic acids .
Scientific Research Applications
(3-Aminophenyl)phosphonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Comparison with Similar Compounds
(4-Aminophenyl)phosphonic acid: Similar structure but with the amino group at the fourth position.
(2-Aminophenyl)phosphonic acid: Similar structure but with the amino group at the second position.
(3-Aminobenzyl)phosphonic acid: Similar structure but with a benzyl group instead of a phenyl group
Uniqueness: (3-Aminophenyl)phosphonic acid is unique due to the specific positioning of the amino group, which influences its reactivity and interactions with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its isomers and analogs .
Properties
IUPAC Name |
(3-aminophenyl)phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8NO3P/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZQBSHNCYWSTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063871 | |
Record name | Phosphonic acid, (3-aminophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5427-30-5 | |
Record name | P-(3-Aminophenyl)phosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5427-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (3-Aminophenyl)phosphonic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-Aminophenyl)phosphonic acid | |
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Record name | Phosphonic acid, P-(3-aminophenyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Phosphonic acid, (3-aminophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-aminophenyl)phosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.161 | |
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Record name | (3-Aminophenyl)phosphonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the synthesis environment impact the properties of poly(3-aminophenyl phosphonic acid)?
A2: Research indicates that the aqueous environment during the polymerization of (3-Aminophenyl)phosphonic acid significantly influences the final material properties []. For instance, varying the pH of the solution during synthesis, by using deionized water, acidic solutions (HCl), or buffered solutions, leads to different morphologies and electrical conductivities in the resulting polymer. This highlights the importance of carefully controlling reaction conditions to tailor the material for specific applications.
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